(4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate
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Overview
Description
(4-(((Benzyloxy)carbonyl)amino)bicyclo[222]octan-1-yl)methyl methanesulfonate is a complex organic compound with the molecular formula C18H25NO5S It is characterized by its unique bicyclic structure, which includes a methanesulfonic acid ester and a benzyloxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 4-benzyloxycarbonylaminobicyclo[2.2.2]oct-1-ylmethyl ester typically involves multiple steps. One common method includes the esterification of methanesulfonic acid with a suitable alcohol derivative of the bicyclo[2.2.2]octane structure. The benzyloxycarbonylamino group is introduced through a subsequent reaction, often involving a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new esters or amides with different functional groups.
Scientific Research Applications
(4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which methanesulfonic acid 4-benzyloxycarbonylaminobicyclo[2.2.2]oct-1-ylmethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or binding properties. The molecular targets and pathways involved can vary but often include key regulatory proteins and signaling cascades.
Comparison with Similar Compounds
(4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate can be compared to other similar compounds, such as:
Methanesulfonic acid esters: These compounds share the methanesulfonic acid ester functional group but differ in their overall structure and reactivity.
Benzyloxycarbonylamino derivatives: These compounds contain the benzyloxycarbonylamino group and are used in similar applications but may have different physical and chemical properties.
Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclic structure and are often used as building blocks in organic synthesis.
The uniqueness of methanesulfonic acid 4-benzyloxycarbonylaminobicyclo[2.2.2]oct-1-ylmethyl ester lies in its combination of functional groups and structural features, which confer specific reactivity and application potential.
Properties
IUPAC Name |
[4-(phenylmethoxycarbonylamino)-1-bicyclo[2.2.2]octanyl]methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c1-25(21,22)24-14-17-7-10-18(11-8-17,12-9-17)19-16(20)23-13-15-5-3-2-4-6-15/h2-6H,7-14H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZGIFKYNPWXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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